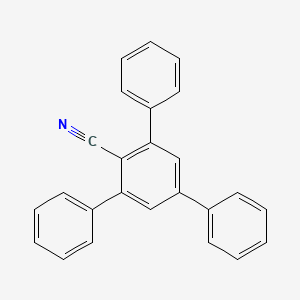

2,4,6-Triphenylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triphenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAQPPWIXDNTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399255 | |

| Record name | F0401-0134 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-58-3 | |

| Record name | [1,1′:3′,1′′-Terphenyl]-2′-carbonitrile, 5′-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F0401-0134 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Triphenylbenzonitrile

Direct Synthetic Routes to 2,4,6-Triphenylbenzonitrile

The creation of this compound can be achieved through various synthetic pathways. These routes are critical for accessing this compound for further applications and research.

Synthesis from Pyrylium (B1242799) Salts and Active Methylenes

A prominent method for synthesizing this compound involves the reaction of 2,4,6-triarylpyrylium salts with compounds containing an active methylene (B1212753) group. Pyrylium salts are cationic organic molecules with a trivalent oxygen atom in a six-membered aromatic ring, making them effective precursors for various heterocyclic compounds. unlv.eduresearchgate.net

The reaction of 2,4,6-triphenylpyrylium (B3243816) salts with nitromethane (B149229) in the presence of a base provides a straightforward route to 2,4,6-triphenylnitrobenzene (B1587691), which can then be converted to the corresponding benzonitrile (B105546). orgsyn.org Another approach involves the condensation of 2,4,6-triaryl pyrylium salts with mixed anhydrides, which are formed in situ from α-functionalized sodium acetates and an anhydride (B1165640) solvent, leading to functionalized 2,4,6-triaryl benzenes in good yields. rsc.org

Exploration of Alternative Synthetic Pathways

Beyond the pyrylium salt route, alternative methods for the synthesis of this compound and related triaryl-substituted aromatic compounds have been explored. One such method is the one-pot, three-component synthesis of 2,4,6-triaryl pyridines using acetophenones, aryl aldehydes, and ammonium (B1175870) acetate (B1210297) under aerobic conditions, which could potentially be adapted for the synthesis of benzonitriles. orgchemres.org

Another versatile approach involves the reaction of chalcones with various reagents. For instance, 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) can be prepared from benzalacetophenone and acetophenone (B1666503). orgsyn.org The development of novel synthetic strategies, such as those employing photocatalysis or new catalytic systems, continues to be an active area of research to provide more efficient and environmentally friendly routes to these compounds. nih.gov

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis.

Investigation of Reaction Intermediates

Reaction intermediates are transient species that form during the conversion of reactants to products. fiveable.me Their identification and characterization provide valuable insights into the reaction pathway. In the synthesis of this compound from pyrylium salts, the reaction proceeds through several key intermediates.

The initial step involves the nucleophilic attack of the active methylene compound on the pyrylium ring. This leads to the formation of a 2H-pyran intermediate, which then undergoes ring-opening to form a 1,5-dicarbonyl compound. Subsequent cyclization and elimination steps lead to the final aromatic nitrile product. Techniques such as on-line mass spectrometry can be employed to study these short-lived intermediates. rsc.org

Table 1: Key Intermediates in the Synthesis of this compound from Pyrylium Salts

| Intermediate | Description |

| 2,4,6-Triphenylpyrylium Cation | The starting electrophilic pyrylium salt. |

| 2H-Pyran Derivative | Formed by the nucleophilic attack of the active methylene compound. |

| 1,5-Diketone | A ring-opened intermediate. |

| Dihydropyridine (B1217469) Derivative | Formed during the cyclization process when an amine is used. |

In some related syntheses, such as the Hantzsch dihydropyridine synthesis, intermediates can be temporally controlled and characterized, offering parallels for understanding the formation of substituted benzenes. rsc.org

Stereochemical Aspects of Synthetic Processes

The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the reactants and products. While the final product, this compound, is an achiral molecule, the stereochemical course of the reactions leading to its formation can be of interest, particularly when chiral reagents or catalysts are involved.

For instance, in reactions analogous to the Diels-Alder reaction, the stereochemistry of the reactants is often preserved in the product. masterorganicchemistry.com Although not directly applicable to the synthesis of a flat aromatic molecule like this compound, understanding the stereochemical principles of related cyclization reactions can inform the design of syntheses for more complex, substituted analogs. The use of chiral sulfinylacetaldehydes in reactions with pyrylium salts to produce optically active sulfinylated meta-terphenyls demonstrates how stereochemistry can be controlled in related systems. nih.gov

Optimization of Synthetic Yields and Purity for this compound

Optimizing the yield and purity of this compound is a key objective for practical applications. This involves a systematic study of various reaction parameters.

Several factors can influence the outcome of the synthesis, including the choice of solvent, reaction temperature, catalyst, and the nature of the reactants and reagents. For example, in the synthesis of 2,4,6-triaryl pyridines, it was found that using a specific amount of a nanocatalyst in the absence of a solvent at reflux temperature provided the optimal conditions. orgchemres.org

A common approach to optimization involves a one-factor-at-a-time method, where each parameter is varied while keeping others constant to determine its effect on the yield. The results are often presented in a tabular format to easily compare the outcomes.

Table 2: Example of Reaction Condition Optimization

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

| 1 | Toluene | 80 | 1 | 65 |

| 2 | Toluene | 110 | 1 | 78 |

| 3 | DMF | 110 | 1 | 72 |

| 4 | Toluene | 110 | 2 | 85 |

| 5 | None | 120 | 2 | 92 |

This table is a hypothetical representation to illustrate the optimization process.

The purity of the final product is typically assessed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. orgsyn.org Recrystallization is a common method for purifying the crude product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a crucial step towards developing more sustainable and environmentally benign chemical processes. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. rsc.org Key principles that can be applied to the synthesis of this compound include the use of catalysts, solvent-free reaction conditions, and the pursuit of atom economy. rsc.orgthieme-connect.com

Traditional synthetic routes often involve multiple steps, the use of stoichiometric reagents, and purification by chromatography, which can generate significant waste. In contrast, green synthetic approaches aim to improve efficiency and reduce environmental impact. For instance, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a cornerstone of green chemistry. This approach saves time, energy, and reduces the use of solvents and reagents. nih.gov

Solvent-free synthesis, or mechanochemistry, is another powerful green chemistry technique that can be applied. murraystate.edu By grinding solid reactants together, chemical reactions can be initiated and sustained without the need for a solvent, which significantly reduces waste and can lead to faster reaction times and higher yields. murraystate.edubeilstein-journals.org

The synthesis of nitriles from aldehydes, a key transformation for obtaining the benzonitrile moiety, has also been a focus of green chemistry research. researchgate.net Methods have been developed that utilize microwave irradiation, solvent-free conditions, and catalytic amounts of reagents to achieve high yields in short reaction times.

While specific research on the green synthesis of this compound is emerging, the principles and methodologies developed for related compounds provide a strong foundation for creating sustainable synthetic routes. A hypothetical green synthesis of this compound could involve a one-pot reaction of benzaldehyde, acetophenone, and a cyanide source, facilitated by a reusable heterogeneous catalyst under solvent-free or microwave-assisted conditions. This approach would embody the core principles of green chemistry by maximizing atom economy, minimizing waste, and reducing energy consumption.

The following table summarizes various green synthetic approaches that have been successfully applied to the synthesis of related compounds and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product Type | Key Advantages |

| Solvent-Free Synthesis | PPA-SiO2 (reusable) | Acetophenone, Aryl aldehydes, Ammonium acetate | 2,4,6-Triarylpyridines | Simple procedure, easy work-up, short reaction times, high yields, reusable catalyst. researchgate.net |

| Magnetic Nanoparticle Catalysis | Fe3O4/HT-Co | Acetophenones, Aryl aldehydes, Ammonium acetate | 2,4,6-Triaryl Pyridines | Solvent-free, reusable catalyst, high yields, easy catalyst recovery with a magnet. mdpi.com |

| Microwave-Assisted Synthesis | Pyridine (catalytic) | Aldehydes, Hydroxylamine hydrochloride | Nitriles | Solvent-free, rapid reaction (completion within one minute), high yields, inexpensive. |

| One-Pot Synthesis | Boric Acid (reusable) | Aldehydes, Acetophenones, Acetyl chloride, Acetonitrile | β-Acetamido Ketones | Green catalyst, mild reaction conditions, simple procedure, short reaction times, good-to-excellent yields. nih.gov |

| Mechanochemical Synthesis | Ball-milling | Reactants ground together | Various organic molecules | Solvent-free, reduced waste, can enable reactions not possible in solution. murraystate.edu |

The development of such green synthetic routes for this compound is an active area of research, driven by the increasing demand for sustainable chemical manufacturing processes.

Reactivity and Chemical Transformations of 2,4,6 Triphenylbenzonitrile

Transformations Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group, but its reactivity in 2,4,6-triphenylbenzonitrile is sterically hindered. The carbon atom of the nitrile is electrophilic, making it a target for nucleophiles. libretexts.orglibretexts.org

Nucleophilic addition to the carbon-nitrogen triple bond is a characteristic reaction of nitriles. masterorganicchemistry.comlibretexts.org Strong nucleophiles like Grignard reagents can attack the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.orgopenstax.org Similarly, organolithium compounds can add across the nitrile group. However, the significant steric shielding by the three flanking phenyl rings in this compound makes such additions challenging, often requiring more forcing conditions compared to less hindered nitriles like benzonitrile (B105546).

The reaction with Grignard reagents, for instance, would be expected to proceed as follows, though yields may be impacted by steric factors:

Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile.

Formation of Imine Anion: This addition breaks the pi bond, forming an intermediate imine anion. openstax.org

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine to produce a ketone. openstax.org

| Reactant | Reagent | Intermediate | Final Product |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Imine Anion | Ketone (e.g., 1-(2,4,6-triphenylphenyl)ethan-1-one) |

| This compound | Organolithium (e.g., PhLi) | Imine Anion | Ketone (e.g., (2,4,6-triphenylphenyl)(phenyl)methanone) |

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. weebly.comchemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. openstax.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) protonates the nitrogen, increasing the electrophilicity of the carbon and facilitating attack by water. libretexts.orgchemistrysteps.com This forms the corresponding carboxylic acid, 2,4,6-triphenylbenzoic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the attack of a hydroxide (B78521) ion on the nitrile carbon. weebly.comchemistrysteps.com This initially forms a carboxylate salt, which must then be acidified in a separate step to yield the free carboxylic acid. chemguide.co.uklibretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orglibretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. openstax.org Subsequent workup with water yields the primary amine, (2,4,6-triphenylphenyl)methanamine.

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 2,4,6-Triphenylbenzoic acid |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2,4,6-Triphenylbenzoic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | (2,4,6-Triphenylphenyl)methanamine |

Functionalization of the Aromatic Core of this compound

The aromatic core consists of a central benzonitrile ring and three peripheral phenyl substituents. Their reactivity towards electrophilic substitution is influenced by the electronic nature and steric hindrance of the groups present.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com In this compound, the central ring is deactivated by the electron-withdrawing nitrile group and is sterically shielded. Therefore, EAS is more likely to occur on the peripheral phenyl rings.

The nitrile group on the central ring acts as a deactivating, meta-directing group for that ring. libretexts.org Conversely, the phenyl substituents are activating groups (ortho, para-directing) for the rings they are attached to. libretexts.orgyoutube.com For example, in a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid, the nitro group (NO₂) would be directed to the ortho and para positions of the peripheral phenyl rings. libretexts.orgchemguide.co.uk

| Reaction | Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at ortho/para positions of peripheral phenyl rings | Phenyl groups are ortho, para-directing. Central ring is deactivated and sterically hindered. libretexts.org |

| Bromination | Br₂, FeBr₃ | Substitution at ortho/para positions of peripheral phenyl rings | Phenyl groups are ortho, para-directing. Central ring is deactivated and sterically hindered. |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. cnr.itresearchgate.netresearchgate.net To utilize this chemistry, this compound must first be functionalized with a suitable leaving group, typically a halogen (e.g., Br, I), via an electrophilic aromatic substitution reaction as described above.

For instance, bromination of this compound would likely yield a mixture of bromo-substituted isomers, with bromine at the para-position of one or more phenyl rings being a probable product. This brominated derivative could then serve as a substrate in a Suzuki-Miyaura coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.com This strategy allows for the synthesis of more complex, extended aromatic structures by modifying the periphery of the molecule. researchgate.net

Comparative Reactivity Studies with Related Aromatic and Heterocyclic Systems

The reactivity of this compound is best understood by comparing it to simpler, related molecules.

Versus Benzonitrile: The nitrile group in benzonitrile is much more accessible to nucleophiles. Reactions like hydrolysis, reduction, and addition of Grignard reagents proceed more readily with benzonitrile than with this compound due to the profound steric hindrance in the latter. youtube.com The bulky phenyl groups physically block the approach of reagents to the nitrile carbon.

Versus 2,4,6-Triphenyl-1,3,5-triazine (B147588): Like this compound, 2,4,6-triphenyl-1,3,5-triazine is a sterically crowded molecule formed from the cyclotrimerization of benzonitrile. researchgate.net Both feature a central nitrogen-containing ring with three phenyl substituents. However, the triazine ring is a six-membered heterocycle, and its electronic properties and reactivity patterns in substitution reactions differ significantly from the benzonitrile core. Pyridine, another six-membered nitrogen heterocycle, is known to be deactivated towards electrophilic substitution and directs incoming electrophiles to the 3-position. youtube.comyoutube.com This deactivation is even more pronounced in triazines.

Influence of Steric Hindrance: Steric hindrance is a dominant factor controlling the reactivity of this compound. youtube.com Any reaction, whether at the nitrile group or the central aromatic ring, requires the incoming reagent to navigate past the large, rotating phenyl groups. This significantly raises the activation energy for many transformations that would be facile in less crowded systems.

Advanced Spectroscopic and Photophysical Characterization of 2,4,6 Triphenylbenzonitrile

Electronic Absorption and Emission Spectroscopy of 2,4,6-Triphenylbenzonitrile

The interaction of light with this compound provides significant insights into its electronic structure and excited-state dynamics. Spectroscopic techniques are pivotal in elucidating these characteristics.

The UV-visible absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For organic molecules with extensive conjugation, these absorptions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum. utoronto.ca The extension of a conjugated system generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). utoronto.ca In the case of this compound, the presence of multiple phenyl rings attached to a central benzene (B151609) core creates a highly conjugated π-electron system. This extensive conjugation is expected to result in strong absorption bands. The specific absorption maxima (λmax) are influenced by the electronic properties of the constituent aromatic rings and the nitrile group.

Table 1: UV-Visible Absorption Data for Phenyl-Substituted Compounds

| Compound | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| Phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide | Not specified | Not specified | researchgate.net |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | Not specified | Not specified | science-softcon.deelsevierpure.com |

| 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridiniumyl)phenoxide | 453 nm (in water) to 810 nm (in diphenyl ether) | Not specified | nih.gov |

This table presents UV-visible absorption data for related phenyl-substituted compounds to provide context for the expected spectral properties of this compound.

Fluorescence is the emission of light from a molecule after it has absorbed light, specifically from a singlet excited state. Phosphorescence is a similar process but occurs from a triplet excited state and is generally observed at longer wavelengths and with longer lifetimes compared to fluorescence. The steady-state fluorescence spectrum provides information about the energy of the lowest singlet excited state (S1). For molecules like this compound, the fluorescence is expected to be influenced by the rigidity of the structure and the nature of the solvent. scirp.orgmdpi.com Dual fluorescence can sometimes be observed in molecules where different excited states, such as locally excited (LE) and intramolecular charge transfer (ICT) states, are present. scirp.org

Phosphorescence, involving a spin-forbidden transition from a triplet state to the ground state, is often weaker and requires specific conditions to be observed, such as low temperatures or in the presence of heavy atoms. The energy difference between the fluorescence and phosphorescence emissions provides insight into the singlet-triplet energy gap.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission spectra as the polarity of the solvent is changed. nih.govnih.gov This phenomenon is particularly pronounced for molecules that exhibit a significant change in their dipole moment upon electronic excitation. scirp.org For polar molecules, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state. nih.gov The study of solvatochromism in this compound can reveal information about the nature of its excited states. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity, allowing for the estimation of the change in dipole moment upon excitation.

Table 2: Solvent Polarity and its Effect on Spectral Shifts

| Solvent | Relative Polarity | Effect on Absorption/Emission | Reference |

|---|---|---|---|

| Water | 1.000 | Can cause significant spectral shifts due to high polarity and hydrogen bonding. nih.govnih.gov | rochester.edu |

| Methanol (B129727) | 0.762 | A polar protic solvent that can engage in hydrogen bonding. | rochester.edu |

| Ethanol | 0.654 | Similar to methanol but with lower polarity. | rochester.edu |

| Acetonitrile | 0.460 | A polar aprotic solvent. | rochester.edu |

| Dimethylformamide (DMF) | 0.386 | A common polar aprotic solvent. | rochester.edu |

| Acetone | 0.355 | A polar aprotic solvent. | rochester.edu |

| Methylene (B1212753) Chloride | 0.309 | A solvent of intermediate polarity. | rochester.edu |

| Tetrahydrofuran (THF) | 0.207 | A less polar ether solvent. | rochester.edu |

| Toluene | 0.099 | A nonpolar aromatic solvent. | rochester.edu |

| Hexane | 0.009 | A nonpolar aliphatic solvent. | rochester.edu |

This table provides a list of common solvents and their relative polarities to illustrate the range of environments that can be used to study solvatochromism.

Time-Resolved Photophysical Measurements for this compound

Time-resolved techniques provide dynamic information about the excited states of a molecule, complementing the steady-state measurements.

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. It is a critical parameter for understanding the photophysical and photochemical processes that can occur from the excited state. nih.gov For fluorescent molecules, the fluorescence lifetime is typically on the nanosecond timescale. The decay of the excited state population is often monitored by techniques such as time-correlated single-photon counting (TCSPC). The decay kinetics can be simple (mono-exponential) or complex (multi-exponential), with the latter indicating the presence of multiple excited species or competing decay pathways. nih.gov For instance, a bi-exponential decay in fluorescence could suggest the presence of both a locally excited state and an intramolecular charge transfer state, each with its own characteristic lifetime. scirp.orgnih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. The quantum yield can range from 0 to 1. A high quantum yield indicates that fluorescence is a dominant decay pathway for the excited state. The determination of ΦF is often done using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. nih.gov The choice of the standard is crucial for accurate measurements. The fluorescence quantum yield is sensitive to the molecular environment, including the solvent and temperature.

Vibrational Spectroscopy for Molecular Structure and Bonding in this compound (Infrared, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful method for examining the molecular structure and bonding of this compound. These spectroscopic techniques probe the molecule's vibrational modes, offering a distinct fingerprint that reflects the arrangement of its atoms and the characteristics of its chemical bonds.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional structural details. The C≡N stretch is also a significant and sharp band in the Raman spectrum of this compound. Due to the molecule's symmetry, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. Raman spectroscopy is especially useful for analyzing the skeletal vibrations of the triphenylbenzene core, where the symmetric breathing modes of the phenyl rings often produce intense signals.

A combined analysis of IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes. semanticscholar.orgmdpi.com This integrated approach provides a thorough understanding of the intramolecular forces and geometry of this compound.

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| C≡N Stretch | 2220-2230 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-H Out-of-Plane Bend | <1000 | IR |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The chemically non-equivalent protons on the multiple phenyl rings lead to overlapping signals. High-field NMR instruments are often required to resolve these signals. acadiau.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals distinct signals for the carbon atoms in the molecule. libretexts.org The nitrile carbon (C≡N) typically resonates around 110-125 ppm. The chemical shifts of the aromatic carbons provide information about the electronic effects of the nitrile group and the steric interactions between the phenyl rings.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This technique identifies coupled protons (¹H-¹H), helping to trace proton connectivity within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms (¹³C-¹H), aiding in the assignment of ¹³C signals for protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between atoms separated by two or three bonds, which is useful for identifying quaternary carbons and confirming the connectivity between the central and pendant rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, offering insights into the molecule's preferred conformation and the rotational hindrance of the phenyl groups.

Table 2: Representative NMR Data for this compound

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Key Correlations (2D NMR) |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | COSY: Intra-ring H-H couplings; NOESY: Inter-ring H-H proximities |

| ¹³C (Nitrile) | 110 - 125 | Singlet | HMBC: Correlations to nearby aromatic protons |

| ¹³C (Aromatic) | 120 - 145 | Singlet/Doublet | HSQC: Correlations to directly attached protons; HMBC: Correlations to protons 2-3 bonds away |

High-Resolution Mass Spectrometry for Precise Molecular Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the exact molecular formula. rsc.org

For this compound (C₂₅H₁₇N), the theoretical monoisotopic mass is 331.1361 g/mol . nist.gov In an HRMS analysis, the experimentally measured m/z value of the molecular ion (such as [M]⁺ or [M+H]⁺) is compared to the theoretical value. A close match, typically within a few parts per million (ppm), confirms the molecular formula. rsc.org

Common ionization techniques for this analysis include:

Electrospray Ionization (ESI): A soft ionization method suitable for generating protonated molecules ([M+H]⁺) with minimal fragmentation. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): Effective for less polar molecules, also producing [M+H]⁺ ions.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for solid samples, typically generating singly charged molecular ions. rsc.org

HRMS can also provide information about the molecule's fragmentation pattern, further confirming its structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₁₇N |

| Theoretical Monoisotopic Mass | 331.1361 g/mol |

| Typical Ionization Mode | ESI, APCI, MALDI |

| Expected Molecular Ion (ESI/APCI) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 332.1439 |

| Mass Accuracy Tolerance | < 5 ppm |

Computational and Theoretical Investigations of 2,4,6 Triphenylbenzonitrile

Quantum Chemical Studies of 2,4,6-Triphenylbenzonitrile Electronic Structure

Quantum chemical studies are fundamental to understanding the electronic behavior of this compound. These calculations can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's chemical and physical properties.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the optimized geometry and total energy of a molecule like this compound. These calculations are crucial for understanding the molecule's stability and preferred three-dimensional arrangement.

For analogous compounds, such as 2,4,6-trinitrophenylbenzoate derivatives, DFT calculations using the B3LYP method with a 6-31G** basis set have been shown to provide reliable predictions of molecular geometries and ground-state properties. researchgate.net In such studies, the orientation of the phenyl rings relative to each other is a key parameter, and it is typically found that they are not coplanar. researchgate.net For this compound, it is expected that the phenyl rings would also adopt a non-planar conformation to minimize steric hindrance.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Phenyl-Substituted Aromatic Compound

| Parameter | Calculated Value |

| Bond Length (C-C) in Benzene (B151609) Ring | ~1.40 Å |

| Bond Length (C-CN) | ~1.45 Å |

| Dihedral Angle (Phenyl-Benzene-Phenyl) | Varies, non-planar |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgarxiv.orguci.educhemrxiv.org This method is an extension of DFT that can predict the energies of electronic excited states, which is essential for understanding the molecule's absorption and emission spectra. rsc.orgarxiv.orguci.educhemrxiv.org

TD-DFT calculations on similar chromophores, like extended 2,4,6-triphenyl-1,3,5-triazines, have been used to rationalize their optical properties. nih.gov These studies help in assigning the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. For this compound, TD-DFT would be instrumental in predicting its UV-Vis absorption spectrum and understanding the nature of its low-lying excited states.

Table 2: Example of TD-DFT Calculated Excitation Energies for a Related Aromatic Nitrile

| Transition | Excitation Energy (eV) | Oscillator Strength |

| S0 -> S1 | 3.5 | 0.8 |

| S0 -> S2 | 4.2 | 0.1 |

| S0 -> S3 | 4.5 | 0.3 |

Note: This table is a hypothetical representation of TD-DFT output for a related aromatic nitrile, illustrating the type of data obtained. Specific values for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them.

Prediction and Rationalization of Spectroscopic Parameters via Theoretical Models

Computational models are instrumental in predicting and interpreting various spectroscopic data. For instance, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. DFT calculations have been shown to accurately predict the vibrational spectra of related substituted aromatic compounds. nih.gov

Similarly, as mentioned in section 5.1.2, TD-DFT is the primary tool for predicting UV-Vis absorption spectra. nih.gov By calculating the energies and intensities of electronic transitions, it is possible to simulate the expected spectrum, which can then be compared with experimental measurements. This comparison can validate the computational model and provide a detailed understanding of the electronic structure.

Computational Analysis of Reaction Mechanisms and Transition States for this compound Synthesis and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

The synthesis of this compound, likely through a multi-component reaction, can be studied computationally. For example, DFT calculations have been used to investigate the mechanism of the synthesis of 2,4,6-triarylpyridines, which are structurally similar to this compound. q-chem.com Such studies can elucidate the role of catalysts and the step-by-step formation of the final product. Similarly, the reactivity of this compound in various chemical transformations could be explored, predicting the most likely reaction pathways and products.

Advanced Derivatives and Functionalization Strategies for 2,4,6 Triphenylbenzonitrile

Design and Synthesis of Substituted 2,4,6-Triphenylbenzonitrile Analogues

The synthesis of tailored this compound analogues allows for the precise control of the molecule's electronic and steric characteristics. These modifications are typically focused on the peripheral phenyl rings, as direct substitution on the central benzonitrile (B105546) core is often more synthetically challenging.

The introduction of various substituents onto the peripheral phenyl rings of this compound is a primary strategy for modulating its properties. The nature and position of these substituents can significantly influence the molecule's solubility, thermal stability, and photophysical behavior.

Electron-donating and Electron-withdrawing Groups:

The installation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings can alter the electron density distribution within the molecule. This, in turn, affects its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching EDGs such as alkoxy or amino groups can raise the HOMO level, potentially leading to red-shifted absorption and emission spectra. Conversely, EWGs like nitro or cyano groups can lower the LUMO level, which can be beneficial for applications requiring specific electron-accepting capabilities.

Bulky Substituents:

The incorporation of bulky groups, such as tert-butyl or trimethylsilyl, can have a profound impact on the molecule's morphology in the solid state. These groups can disrupt intermolecular packing and prevent aggregation-caused quenching of fluorescence, a phenomenon often observed in planar aromatic molecules. This strategy can lead to materials with enhanced emission efficiencies in the solid state.

Synthetic Methodologies:

The synthesis of these substituted analogues often employs standard cross-coupling reactions, such as the Suzuki or Stille coupling, to attach functionalized aryl groups to a pre-functionalized core structure. Alternatively, the functional groups can be introduced onto the phenyl rings of a precursor molecule before the final cyclization step to form the central benzonitrile ring.

| Substituent Type | Example | Potential Effect on Properties |

| Electron-Donating | Methoxy (-OCH3) | Increased HOMO energy level, red-shifted emission |

| Electron-Withdrawing | Nitro (-NO2) | Decreased LUMO energy level, enhanced electron affinity |

| Bulky Group | tert-Butyl (-C(CH3)3) | Reduced intermolecular aggregation, increased solid-state fluorescence |

The incorporation of heteroatoms, such as nitrogen, into the central benzonitrile ring of this compound to form structures like triazines has been explored. For instance, the cyclotrimerization of benzonitrile and its derivatives can yield 2,4,6-triaryl-1,3,5-triazines. researchgate.net This modification fundamentally alters the electronic structure of the core, often leading to significant changes in the material's properties, including its use in the development of covalent triazine frameworks. researchgate.net

However, detailed research specifically on the inclusion of heteroatoms within the benzonitrile core of this compound itself, while maintaining the nitrile functionality, is not extensively documented in the provided search results. The synthesis of other heteroaryl-substituted nitriles is a broad area of research, but direct analogues of this compound with a heteroaromatic central ring containing a nitrile group are not specifically described.

Elucidation of Structure-Property Relationships in this compound Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new materials. While specific studies on this compound are not abundant in the provided search results, general principles from related aromatic compounds can be applied.

The photophysical properties of aromatic molecules are highly sensitive to substituent effects. mdpi.com For example, in similar multi-aryl substituted systems, the introduction of electron-donating or electron-withdrawing groups can induce intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This can lead to solvatochromic behavior, where the emission color changes with the polarity of the solvent.

Computational studies, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide valuable insights into how substitutions affect the electronic structure and optical properties of these molecules. espublisher.com These theoretical models can help predict the impact of different functional groups on the HOMO-LUMO gap, transition dipole moments, and excited-state characteristics, guiding synthetic efforts towards materials with desired properties.

| Structural Modification | Predicted Property Change | Rationale |

| Introduction of Polar Substituents | Enhanced solubility in polar solvents | Increased molecular polarity |

| Extension of π-Conjugation | Red-shift in absorption/emission | Lowering of the HOMO-LUMO gap |

| Steric Hindrance at Periphery | Increased quantum yield in solid state | Prevention of π-π stacking and aggregation-caused quenching |

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Moieties

The incorporation of this compound units into polymeric or oligomeric structures can lead to materials with interesting thermal, mechanical, and optoelectronic properties. While direct examples of polymers based on this compound are not detailed in the provided search results, general polymerization strategies can be considered.

One approach involves the synthesis of monomers containing the this compound core, functionalized with polymerizable groups such as vinyl, ethynyl, or halide moieties. These monomers can then be subjected to various polymerization techniques, including:

Chain-growth polymerization: For monomers bearing vinyl or acrylate (B77674) groups.

Step-growth polymerization: For monomers with functional groups suitable for reactions like Suzuki or Sonogashira coupling.

The resulting polymers would benefit from the inherent properties of the this compound unit, such as its rigidity and potential for high thermal stability. For instance, the synthesis of poly(styrene-co-pentabromobenzyl acrylate) demonstrates how a functional monomer can be copolymerized to enhance the thermal properties of the resulting material. Similarly, poly(amide-imide)s containing triphenylamine (B166846) units have been synthesized, showcasing the potential for creating high-performance polymers from functional aromatic building blocks. mdpi.com

Development of Hybrid Materials and Nanostructures Utilizing this compound Scaffolds

The unique molecular architecture of this compound makes it an attractive building block for the creation of hybrid materials and nanostructures. These advanced materials can exhibit synergistic properties arising from the combination of the organic scaffold with inorganic components.

One promising strategy involves the encapsulation or grafting of this compound derivatives onto or into nanostructured hosts, such as:

Silica (B1680970) Nanoparticles: The loading of functional dyes into porous silica nanoparticles has been shown to be an effective method for creating materials for bioimaging applications. nih.gov A similar approach with appropriately functionalized this compound derivatives could lead to novel fluorescent nanoprobes.

Metal Nanoparticles: The interaction of the nitrile group or other functional moieties on the this compound scaffold with the surface of metal nanoparticles (e.g., gold or silver) could lead to the formation of hybrid plasmonic-photonic materials with interesting optical properties.

Furthermore, the self-assembly of appropriately designed this compound derivatives could lead to the formation of well-defined nanostructures, such as nanofibers, vesicles, or organogels. The propeller-like shape of the core molecule could be exploited to control the packing and morphology of these self-assembled systems.

| Hybrid Material/Nanostructure | Potential Fabrication Method | Potential Application |

| Fluorescent Silica Nanoparticles | Encapsulation of functionalized derivative | Bioimaging, Sensing |

| Plasmonic Nanoparticle Conjugates | Surface functionalization via nitrile or other groups | Enhanced spectroscopy, Catalysis |

| Self-Assembled Nanofibers | Molecular design promoting directional non-covalent interactions | Organic electronics, Scaffolds for tissue engineering |

Potential Applications in Advanced Materials Science for 2,4,6 Triphenylbenzonitrile

Organic Optoelectronic Devices

The field of organic optoelectronics relies on materials that can efficiently convert electricity into light and vice-versa. The performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics is intrinsically linked to the molecular architecture of their constituent organic compounds.

Emitter and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the emissive layer is composed of a host material doped with an emitter. The host facilitates charge transport and transfers energy to the emitter, which then releases this energy as light. nih.gov Materials with high thermal stability and specific energy levels are crucial for the efficiency and longevity of OLEDs. researchgate.netresearchgate.net

Derivatives of benzonitrile (B105546) and molecules containing triphenylamine (B166846) or triazine moieties have been investigated for these purposes. rsc.orgnih.govresearchgate.net For instance, benzophenone (B1666685) derivatives have been explored as both host and emitter materials in OLEDs. nih.govnih.gov Similarly, materials based on 2,4,6-triphenyl-1,3,5-triazine (B147588) have shown beneficial photophysical properties for OLED applications. nih.gov However, specific research detailing the performance of 2,4,6-Triphenylbenzonitrile as either a primary emitter or a host material in OLEDs is not extensively available in the current scientific literature. The properties of related benzonitrile derivatives that exhibit thermally activated delayed fluorescence (TADF) suggest that the benzonitrile scaffold can be a component of efficient light-emitting systems. rsc.org

Photovoltaic Applications

The development of organic solar cells (OSCs) and perovskite solar cells (PSCs) is a significant area of materials research, with a focus on designing molecules that can efficiently absorb light and transport charge. researchgate.netgoogle.com Hole-transporting materials (HTMs) are a critical component in PSCs, and various complex organic molecules, including those with triphenylethylene (B188826) and triphenylamine cores, have been designed and synthesized for this purpose. rsc.orggoogle.com

While derivatives containing phenyl and nitrile groups have been incorporated into donor or acceptor molecules for organic solar cells, there is a lack of specific studies focusing on the application of this compound in any photovoltaic device architecture. google.com The exploration of its potential as a donor, acceptor, or interfacial layer in organic or perovskite solar cells remains an open area for investigation.

Fluorescent Probes and Chemosensors

Fluorescent probes are molecules designed to detect specific chemical species or changes in their environment, such as pH, through a change in their fluorescence. rsc.org These sensors are valuable in various fields, including environmental monitoring and biomedical imaging.

Sensing of Chemical Species and Environmental Parameters (e.g., pH)

The design of effective chemosensors often involves incorporating a recognition site for the target analyte and a fluorophore that signals the binding event. While various organic molecules, including those with nitrile groups, have been developed as fluorescent probes for ions and small molecules, there is no specific literature detailing the use of this compound for sensing chemical species or environmental parameters like pH. rsc.org

Imaging Applications

Fluorescent molecules are instrumental in biological and medical imaging. Probes for imaging specific cellular components or disease markers, such as hypoxic tumors, are an active area of research. rsc.org Additionally, radiopaque oils based on derivatives like 1,3,5-trialkyl-2,4,6-triiodobenzenes have been developed for gastrointestinal imaging. google.com However, the application of this compound in any imaging modality has not been reported in the available scientific literature.

Organic Semiconductors and Charge Transfer Materials

Organic semiconductors are the foundational materials for a new generation of electronics, including thin-film transistors (OTFTs) and sensors. rsc.org Their performance is governed by their ability to transport charge, which is influenced by their molecular structure and solid-state packing.

Research into organic semiconductors has explored a vast array of molecular structures, including derivatives of triphenylene (B110318) and phenylthiophene, which have shown promising charge carrier mobilities. researchgate.netnih.gov Charge-transfer complexes, formed between electron-donating and electron-accepting molecules, are another class of materials with interesting electronic properties. nih.gov For instance, complexes involving 2,4,6-tricyano-s-triazine have been studied for their electroconductive properties.

Despite the relevance of its structural components—the phenyl and nitrile groups—to the field of organic electronics, there is a notable absence of research specifically investigating the semiconductor properties or charge transfer characteristics of this compound. Its potential as a p-type, n-type, or ambipolar semiconductor remains to be determined through dedicated experimental and theoretical studies.

Porous Materials and Catalysis

The inherent structural characteristics of this compound, particularly its trigonal symmetry and potential for functionalization, make it a valuable building block for the synthesis of advanced porous materials. These materials are of significant interest in the field of catalysis due to their high surface area, tunable pore sizes, and the potential for creating active sites within a stable framework. rsc.orgpromonograph.org The discovery of ordered mesoporous materials has opened avenues for new applications in heterogeneous catalysis, addressing some limitations of traditional materials like zeolites by offering unique structural features. rsc.org

Conjugated porous polymers (CPPs) derived from core moieties structurally related to this compound have been synthesized. For instance, CPPs based on a 2,4,6-tris(5-ethynylthiophen-2-yl)-1,3,5-triazine core, which shares the C3h-symmetry, have been developed. These materials exhibit narrow band gaps and broad absorption in the UV-visible spectrum, properties that are promising for photocatalysis. researchgate.net Their synthesis via reactions like the Sonogashira-coupling allows for the incorporation of various comonomers, leading to materials with dominance of mesopores and macropores and excellent thermal stability up to 500 °C. researchgate.net Such porous polymers are being explored for their potential in organic electronics, energy storage, and sensing technologies, in addition to catalysis. researchgate.net The development of materials with hierarchical pore networks is considered crucial for enhancing their activity in a range of applications, including heterogeneous catalysis. promonograph.org

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid, planar, and symmetric structure of this compound and its derivatives makes them exemplary candidates for integration as nodes or linkers in the crystalline, porous structures of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). mdpi.com

Covalent Organic Frameworks (COFs):

COFs constructed using building blocks analogous to this compound have demonstrated significant potential in sensing and environmental remediation. A two-dimensional fluorescent COF, TFPB-TTA COF, was synthesized to detect and remove nitrophenols from aqueous systems. nih.gov This COF exhibits a high sensitivity and selectivity, particularly for 2,4,6-trinitrophenol, with a maximum adsorption capacity of 1045.53 mg/g, attributed to its porous network and strong interactions via hydrogen bonding and conjugation. nih.gov

Another study demonstrated the use of COFs incorporating a 2,4,6-triphenyl-1,3,5-triazine unit for photoelectrochemical hydrogen production. researchgate.net By creating donor-acceptor pairs within the framework, a significant enhancement in visible-light photocurrent was achieved, highlighting the potential of these crystalline materials as efficient organic photoelectrodes for water splitting. researchgate.net Furthermore, fully flexible COFs have been developed for the sensitive and selective fluorescence sensing of nitrophenols like 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP). mdpi.com The quenching constants and limits of detection for these flexible COFs were found to be superior to many rigid counterparts. mdpi.com

| COF System | Application | Key Finding | Limit of Detection (LOD) |

| TFPB-TTA COF | Detection and removal of nitrophenols | Maximum adsorption capacity for 2,4,6-trinitrophenol: 1045.53 mg/g. nih.gov | Not specified in result |

| TAPB-TTB COF | Photoelectrochemical H₂ production | Enhanced visible-light photocurrent of 110 µA cm⁻² at 0 V vs RHE. researchgate.net | Not applicable |

| HDADE COF | Fluorescence sensing of 2,4,6-trinitrophenol (TNP) | Quenching constant (Ksv) of 6.29 × 10⁴ L·mol⁻¹. mdpi.com | 1.19 × 10⁻¹¹ mol·L⁻¹ mdpi.com |

| HBPDA COF | Fluorescence sensing of p-nitrophenol (p-NP) | Quenching constant (Ksv) of 2.48 × 10⁵ L·mol⁻¹. mdpi.com | 6.05 × 10⁻¹² mol·L⁻¹ mdpi.com |

Metal-Organic Frameworks (MOFs):

While direct integration of this compound into MOFs is a developing area, the use of structurally similar tri-topic ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) illustrates the principle and potential. These ligands have been used to construct a variety of MOFs with diverse topologies and applications. researchgate.netmdpi.comnih.gov

For example, five different MOFs were synthesized hydrothermally using the tpt ligand with various metal ions like Ag(I), Cu(II), Zn(II), and Cu(I), resulting in 1D, 2D, and 3D polymeric structures. researchgate.netnih.gov These materials exhibit high thermal stability, with one zinc-based framework being stable up to 430 °C, and show ligand-centered blue fluorescence. researchgate.netnih.gov Another novel zinc-based MOF, MOF-S1, synthesized with the TCPT ligand, formed a 3D framework with a high surface area of 711 m²/g. mdpi.com This ultramicroporous material demonstrated rapid and effective removal of organic dyes from aqueous solutions and showed significant photocatalytic activity for the degradation of Methyl Orange and Rhodamine B under UV irradiation. mdpi.com These examples underscore the utility of triphenyl-core ligands in creating robust, porous MOFs for catalysis and environmental remediation. researchgate.net

| MOF System | Ligand | Metal Ion | Key Feature | Application |

| {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(II) | 3D polymeric structure. nih.gov | Potential for catalysis |

| {[Zn(tpt)(btec)₁/₂]·H₂O}n | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Zn(II) | Stable up to 430 °C. nih.gov | Luminescent material |

| MOF-S1 | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zn(II) | Langmuir surface area of 711 m²/g. mdpi.com | Dye adsorption, Photocatalysis |

Advanced Polymeric Materials and Composites

The structural attributes of this compound lend themselves to its incorporation into advanced polymeric materials and composites, imparting unique photophysical and material properties. One-dimensional COFs, which can be considered advanced polymeric structures, have been developed for metal-free photocatalytic organic conversions. rsc.org For instance, a phenanthroline-based 1D COF, PP-COF, was shown to possess high crystallinity, remarkable stability, and excellent light absorption capabilities. rsc.org This material efficiently facilitates photocatalytic reactions like indole (B1671886) functionalization and oxidative thiol coupling by generating reactive oxygen species under visible light, demonstrating excellent recyclability. rsc.org

Furthermore, MOFs constructed from ligands analogous to this compound can serve as precursors for creating advanced composite materials. Four 3D cobalt(II) MOFs based on the 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand were used as templates to prepare Co, N-codoped porous carbon materials (CoNC). rsc.org These MOF-derived composites were investigated as efficient electrocatalysts for the oxygen reduction reaction (ORR), a critical process in energy conversion technologies like fuel cells. The study found that the nitrogen source significantly influences the electrocatalytic performance of the resulting carbon composite, highlighting a pathway to tune the properties of advanced materials derived from these frameworks. rsc.org

Future Research Directions and Perspectives for 2,4,6 Triphenylbenzonitrile

Development of Sustainable Synthetic Methodologies

The traditional synthesis of nitriles often involves harsh conditions or toxic reagents, such as the use of strong acids or cyanide-based methods. journals.co.zanih.gov The future of 2,4,6-Triphenylbenzonitrile synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety. researchgate.net

Key research avenues include:

Biocatalytic Approaches: A significant frontier is the use of enzymes for nitrile synthesis. Aldoxime dehydratases (Oxd) have emerged as powerful biocatalysts that can convert readily available aldoximes into nitriles under mild, aqueous conditions, completely avoiding the need for cyanide. nih.govresearchgate.net Future work could focus on developing or engineering an Oxd specific for the sterically hindered precursor to this compound. Biocatalysis offers high selectivity and operates at ambient temperatures and moderate pH, minimizing energy consumption and environmental impact. journals.co.za

Heterogeneous Catalysis: The development of reusable solid-acid catalysts presents another sustainable route. For instance, silica-supported polyphosphoric acid (PPA-SiO2) has been successfully used for the solvent-free, one-pot synthesis of structurally similar 2,4,6-triarylpyridines. researchgate.net This approach offers high yields, short reaction times, and simple catalyst recovery and reuse. researchgate.net Research into analogous systems for the cyclotrimerization of benzonitriles is a promising direction.

Catalytic Cyclotrimerization: Recent studies have shown that low-valent titanium species can effectively catalyze the cyclotrimerization of benzonitrile (B105546) and its derivatives to form the triazine core. researchgate.net Optimizing these catalytic systems to improve yields and expand the substrate scope for compounds like this compound under solvent-free or green solvent conditions is a critical goal.

Table 1: Comparison of Synthetic Methodologies for Nitrile-Containing Triaryl Compounds

| Feature | Traditional Methods (e.g., Sandmeyer, Cyanide Substitution) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often involve toxic cyanides, strong acids/bases | Biocatalysts (enzymes), reusable heterogeneous catalysts, low-valent metal catalysts journals.co.zaresearchgate.netresearchgate.net |

| Conditions | High temperatures, harsh pH, organic solvents | Ambient temperature and pressure, aqueous or solvent-free conditions journals.co.zaresearchgate.net |

| Byproducts | Polluting salt streams, hazardous waste journals.co.za | Water is often the only byproduct organic-chemistry.org |

| Atom Economy | Can be low due to multi-step processes and protecting groups | High, especially in catalytic and one-pot reactions researchgate.net |

| Selectivity | May lack chemo-, regio-, or enantio-selectivity journals.co.za | High selectivity is a key advantage of biocatalysis journals.co.zanih.gov |

Deeper Exploration of Fundamental Photophysical Processes

While this compound is known for its emissive properties, a deeper, more quantitative understanding of its photophysics is essential for rational material design. Many of its derivatives are expected to exhibit Aggregation-Induced Emission (AIE), a phenomenon where molecular aggregates show significantly enhanced light emission compared to their solutions. acs.orgaip.org

Future research should focus on:

Mechanism of Aggregation-Induced Emission (AIE): The AIE effect in similar molecules arises from the restriction of intramolecular vibrations and rotations in the aggregated state, which blocks non-radiative decay pathways. aip.org A key research direction is to precisely map how the molecular structure of this compound derivatives influences the packing modes in the solid state and how this, in turn, dictates quantum yield and emission color. acs.org

Two-Photon Absorption (2PA): Structurally related molecules, such as 1,3,5-triazine (B166579) derivatives, have demonstrated significant 2PA cross-sections, a property vital for applications like fluorescence bio-imaging. mdpi.com A thorough investigation into the 2PA properties of this compound and its functionalized analogues is a critical next step. This would involve quantifying their 2PA cross-section and brightness, which are key figures of merit for imaging applications. mdpi.com

Solvatochromism and Charge Transfer: The presence of donor and acceptor groups in related luminogens leads to pronounced solvatochromic effects (color changes with solvent polarity) and intramolecular charge transfer (ICT) characteristics. acs.orgresearchgate.net Systematically studying how the electronic nature of substituents on the phenyl rings of this compound affects its ICT states and solvatochromic behavior will enable the fine-tuning of its emission properties for sensor applications.

Table 2: Key Photophysical Properties for Future Investigation

| Property | Description | Potential Significance |

|---|---|---|

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in the aggregated or solid state compared to in solution. acs.org | Development of highly efficient solid-state emitters for OLEDs and bio-probes. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Determines the brightness and efficiency of a fluorescent material. |

| Two-Photon Absorption (2PA) Cross-Section (σ2) | A measure of the molecule's ability to simultaneously absorb two low-energy photons. mdpi.com | Crucial for high-resolution 3D imaging, photodynamic therapy, and optical data storage. |

| Solvatochromism | The change in absorption or emission color with varying solvent polarity. acs.org | Enables the development of sensors for detecting changes in local environments. |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Influences the efficiency of energy transfer processes and sensitivity to quenchers. |

Design of Next-Generation Multifunctional Materials

The true potential of this compound lies in its use as a core building block for multifunctional materials, where its inherent optical properties are combined with other functionalities.

Future design strategies will likely include:

Photoresponsive AIEgens: By integrating photochromic units with the this compound core, it is possible to create materials whose fluorescence can be switched on and off with light. This combination of AIE with photoresponsiveness is highly sought after for applications in super-resolution imaging, light-controlled drug delivery, and photodynamic therapy. nih.gov

Photocatalytic Systems: Aromatic dendrimers featuring a similar 1,3,5-triazine core have been shown to act as effective photocatalysts for selective organic transformations, such as the oxidative coupling of benzylamines. nih.gov Future research could explore the design of this compound-based polymers or metal-organic frameworks (MOFs) that leverage its photophysical properties for light-driven catalysis.

Hole-Transporting Materials: The introduction of fluoro-substituents onto aromatic cores is a known strategy for developing hole-transporting materials used in organic electronics. ossila.com Synthesizing fluorinated derivatives of this compound could yield novel materials with tailored energy levels for improved performance in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.

Table 3: Strategies for Designing Multifunctional Materials

| Functionalization Strategy | Target Functionality | Potential Application Area |

|---|---|---|

| Integration with Photochromic Molecules | Photoswitchable Fluorescence | Super-resolution imaging, optical data storage, smart materials nih.gov |

| Incorporation into Dendritic or Polymeric Architectures | Photocatalysis | Green chemistry, selective organic synthesis nih.gov |

| Fluorination of Phenyl Rings | Hole-Transport Properties | Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs) ossila.com |

| Coupling with Biocompatible Moieties | Targeted Bio-imaging | Theranostics, disease diagnosis, cell tracking |

| Formation of Donor-Acceptor Systems | Tunable Emission and White-Light Generation | Solid-state lighting, advanced displays acs.org |

Integration into Emerging Technologies and Niche Applications

The unique properties of this compound derivatives make them prime candidates for integration into a range of high-impact, emerging technologies.

Promising application areas for future research include:

Advanced Biomedical Imaging: The high brightness and photostability of AIE-active materials are ideal for overcoming the limitations of conventional fluorophores. aip.org Future work will focus on developing this compound-based probes for super-resolution microscopy (SRM) and photoacoustic imaging (PAI), a modality that offers deep tissue penetration and high resolution. aip.orgnih.gov The potential for high two-photon brightness could also enable deep-tissue in-vivo imaging. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Highly efficient solid-state emission is the most critical requirement for emitters in OLEDs. acs.org The AIE characteristics of this compound derivatives make them excellent candidates for non-doped emitting layers, potentially leading to simpler device architectures and higher efficiencies. Preliminary studies on similar triazine-cored dendrimers have already shown their potential in OLED devices. nih.gov

Niche Optoelectronics: Beyond OLEDs, the unique photophysics of these compounds could be harnessed in other areas. This includes their use as sensitizers in dye-sensitized solar cells (DSSCs) or as active components in optical sensors for detecting specific analytes through fluorescence modulation. researchgate.netossila.com

Table 4: Potential Applications in Emerging Technologies

| Technology | Required Material Property | Role of this compound Derivatives |

|---|---|---|

| Super-Resolution Microscopy (SRM) | High photostability, high brightness, potential for photoswitching. aip.orgnih.gov | Serve as robust fluorescent probes that can withstand intense laser irradiation. |

| Photoacoustic Imaging (PAI) | Strong absorption in the near-infrared (NIR) region, high light-to-heat conversion efficiency. nih.gov | Act as contrast agents for high-resolution imaging deep within biological tissues. |

| Organic Light-Emitting Diodes (OLEDs) | High solid-state fluorescence quantum yield, good charge transport properties. acs.orgnih.gov | Function as efficient, stable emitters in the emissive layer of the device. |

| Two-Photon Fluorescence Imaging | Large two-photon absorption cross-section and high quantum yield. mdpi.com | Enable 3D imaging deep within scattering media like biological tissue. |

| Chemical Sensors | Emission sensitivity to environmental changes (e.g., polarity, ions). researchgate.net | Act as the signaling component in fluorescent probes for specific analytes. |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2,4,6-Triphenylbenzonitrile in laboratory settings?

- Methodological Answer : Based on Safety Data Sheet (SDS) guidelines for structurally similar nitriles and aromatic compounds, researchers should:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks, as nitriles can release toxic vapors .

- Store the compound in a cool, dry place away from oxidizing agents and ignition sources to prevent combustion .

- Implement spill containment protocols using inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

Q. How can researchers optimize the synthesis of this compound derivatives?

- Methodological Answer : Insights from benzonitrile synthesis patents suggest:

- Employing Ullmann or Suzuki-Miyaura coupling to introduce phenyl groups to the benzonitrile core, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres .

- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., toluene/DMF mixtures) to enhance yield .

- Purifying derivatives via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and phenyl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify nitrile (C≡N) stretches near 2220–2240 cm⁻¹ and aromatic C-H stretches .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties in materials science applications?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and predict UV-Vis absorption spectra. Compare with experimental data from UV-Vis spectroscopy in solvents like THF or DCM .

- Investigate fluorescence quenching mechanisms using Stern-Volmer plots with varying concentrations of electron donors/acceptors .

- Reference studies on related compounds (e.g., TPO photoinitiators) to correlate substituent effects with quantum yields .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving this compound?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >250°C) and design reactions below these limits .

- Use stabilizers like hindered phenols or phosphites to inhibit radical-induced degradation .

- Monitor reaction exotherms with in-situ IR spectroscopy or differential scanning calorimetry (DSC) .

Q. Can this compound serve as a precursor for flame-retardant additives?

- Methodological Answer :

- Explore bromination or phosphonation reactions to introduce flame-retardant moieties (e.g., P=O or Br groups) .

- Evaluate flame retardancy via limiting oxygen index (LOI) tests and cone calorimetry in polymer composites .

- Compare performance with commercial triazine-based flame retardants (e.g., TTBP-TAZ) to assess efficacy .

Q. How do fluorinated analogs of this compound affect solubility and reactivity in cross-coupling reactions?

- Methodological Answer :

- Synthesize 2,4,6-Trifluorobenzonitrile analogs via nucleophilic aromatic substitution with KF/CuI systems .

- Measure solubility parameters (Hansen solubility spheres) in polar aprotic solvents (e.g., DMF vs. DMSO) .

- Compare catalytic efficiency in Suzuki reactions using Pd/ligand systems to assess fluorine’s electron-withdrawing effects .

Contradictions and Limitations

- Synthesis Yields : Patent methods (e.g., ) report high yields (>80%), but reproducibility may vary due to sensitivity to moisture/oxygen.

- Thermal Stability : SDS data suggest decomposition >200°C, while some applications (e.g., flame retardants) require stability up to 300°C . Further stabilization strategies are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.